Methyl 2-(hexanoyloxy)benzoate

Description

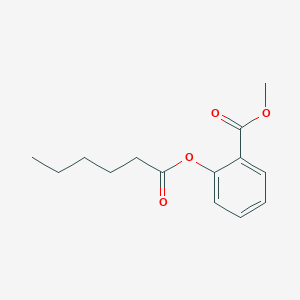

Methyl 2-(hexanoyloxy)benzoate is an ester derivative of salicylic acid (2-hydroxybenzoic acid), where the hydroxyl group at the 2-position is substituted with a hexanoyloxy (C₅H₁₁COO⁻) group. Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol. This compound is structurally characterized by:

- A benzoate backbone.

- A hexanoyloxy chain esterified at the 2-position.

- A methyl ester group at the carboxylate position.

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 2-hexanoyloxybenzoate |

InChI |

InChI=1S/C14H18O4/c1-3-4-5-10-13(15)18-12-9-7-6-8-11(12)14(16)17-2/h6-9H,3-5,10H2,1-2H3 |

InChI Key |

XRZNAJHWASNQJP-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CCCCCC(=O)OC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in methyl 2-(hexanoyloxy)benzoate undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts.

-

Key Findings :

Nucleophilic Substitution

The hexanoyloxy group can participate in nucleophilic substitutions under specific conditions.

| Reagents | Conditions | Products | Byproducts | References |

|---|---|---|---|---|

| Thiols (e.g., PhSH) | DMSO, 60°C, 72 hr | 2-Substituted benzoates | Disubstituted isomers | |

| Alkali metals (Na) | Dry ether | Sodium salts + Hydrogen gas (H₂) | — |

-

Key Findings :

Electrophilic Aromatic Substitution

The electron-withdrawing ester groups direct incoming electrophiles to meta positions.

-

Key Findings :

Oxidation and Thermal Stability

The hexanoyloxy chain and ester groups exhibit distinct stability under oxidative or thermal stress.

| Conditions | Reagents | Products | Notes | References |

|---|---|---|---|---|

| KMnO₄, H₂O, Δ | Acidic medium | 2-Hydroxybenzoic acid + CO₂ | Chain cleavage | |

| Heating (200°C) | — | Decomposes to CO₂ and alkenes | Thermal degradation |

-

Key Findings :

Reactivity with Bases and Acids

The compound reacts vigorously with strong acids/bases, altering its stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-(hexanoyloxy)benzoate with key analogs:

Key Differences and Trends

Lipophilicity and Solubility: The hexanoyloxy group in this compound enhances lipophilicity compared to polar substituents (e.g., methoxy in Ethyl 2-methoxybenzoate) . This property may improve membrane permeability in drug delivery. Methyl 2-ethynylbenzoate exhibits unique reactivity due to the ethynyl group, enabling applications in synthetic chemistry (e.g., Sonogashira coupling) .

Crystallinity and Hydrogen Bonding: Methyl 4-benzyloxy-2-hydroxybenzoate forms stable crystals with intramolecular hydrogen bonds (O2–H2···O3) and intermolecular interactions (C–H···π), critical for material science applications . In contrast, the hexanoyloxy chain may reduce crystallinity due to steric hindrance, favoring amorphous solid states.

Biological Activity: Methyl 2-[(2-methylphenoxy)methyl]benzoate demonstrates antifungal and antimicrobial activity, attributed to the phenoxymethyl substituent . The hexanoyloxy analog could exhibit similar bioactivity with enhanced pharmacokinetics due to its lipophilic chain.

Synthetic Utility: Ethyl 2-methoxybenzoate is synthesized via esterification of 2-methoxybenzoic acid, while this compound likely requires acylation of methyl salicylate with hexanoyl chloride . Purification methods (e.g., flash column chromatography with chloroform) used for related benzoates are applicable.

Q & A

Q. What analytical workflows are recommended for detecting degradation products of this compound under accelerated stability testing?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Identify hydrolytic products (e.g., salicylic acid, hexanoic acid) via molecular ion peaks and fragmentation patterns.

- Kinetic Modeling : Apply the Arrhenius equation to predict degradation rates at storage temperatures. Validate with real-time stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.